molecular formula C21H25N3O4 B8358005 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid

Cat. No.: B8358005
M. Wt: 383.4 g/mol
InChI Key: WOJKYHBOHSQZDW-UHFFFAOYSA-N
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Description

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridine Ring: This often involves condensation reactions using aldehydes and ammonia or amines.

    Coupling Reactions: The piperidine and pyridine rings are then coupled with a benzoic acid derivative using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid is unique due to its combination of piperidine, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C21H25N3O4/c1-12-4-5-17(24-8-6-16(25)7-9-24)22-19(12)20(26)23-18-13(2)10-15(21(27)28)11-14(18)3/h4-5,10-11,16,25H,6-9H2,1-3H3,(H,23,26)(H,27,28)

InChI Key

WOJKYHBOHSQZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxypiperidine (171.2 g, 1660 mmoles) is added to a solution of methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate (69 g, 207.3 mmoles) in N-methylpyrrolidone (483 mL) and the mixture is stirred at 150° C. for 4 hours. The mixture is cooled to ambient temperature and poured into water (1000 mL). The mixture is washed with methyl t-butyl ether (300 mL). The aqueous layer is then acidified to pH 2 with aqueous 36% HCl. The mixture is extracted with a solution of 1/1 ethyl acetate/methyl-t-butyl ether (3×250 mL). The organic layer is evaporated to dryness. Water (500 mL) is added to the residue and the resulting mixture is stirred for 30 minutes, filtered and the filtered material dried in an oven vacuum at 45° C. overnight. The dried light brown solid is dissolved in acetone (500 mL) and heated to 50° C. Water (1000 mL) is slowly added and the mixture is stirred at 50° C. for 2 hours. The mixture is cooled to ambient temperature, filtered, and the filtered material dried under reduced pressure at 45° C. The dried material is stirred in ethyl acetate (600 mL) at 50° C. for two hours. The mixture is cooled to ambient temperature, filtered, and the filtered material dried under reduced pressure at 45° C. overnight to give the title compound as a white solid (50.8 g, 64%). Mass spectrum (m/z): 384.2 (M+1). 1H NMR (300 MHz, DMSO): 12.85 (s, 1H), 9.87 (s, 1H), 7.71 (s, 2H), 7.49 (d, J=8.7 Hz, 1H), 7.01 (d, J=8.7 Hz, 1H), 4.68 (d, J=4.1 Hz, 1H), 4.11-4.04 (m, 2H), 3.70 (m, 1H), 3.15-3.07 (m, 2H), 2.41 (s, 3H), 2.27 (s, 6H), 1.81-1.77 (m, 2H), 1.44-1.32 (m, 2H).
Quantity
171.2 g
Type
reactant
Reaction Step One
Quantity
483 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of aqueous 1N NaOH (1.08 ml) is added to a stirred solution of ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoate (223 mg, 0.541 mmol) in THF:MeOH (4 ml:2 ml). After heating at 40° C. for 12 hours, the organic solvent is removed under reduced pressure and the semi-solid is dissolved in water and acidified to pH 3 with aqueous 1N HCl. The resulting precipitate is filtered, washed with water, and dried at 40° C. in a vacuum oven for 12 hours to give the title compound as a white solid (160 mg, 77%). Mass spectrum (m/z): 384.2 (M+1). Alternative synthesis of 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoic acid.
Name
Quantity
1.08 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
77%

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